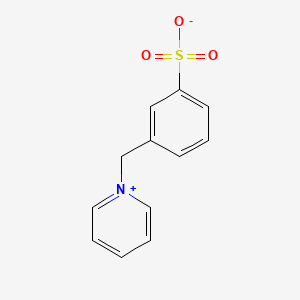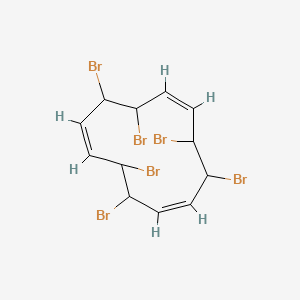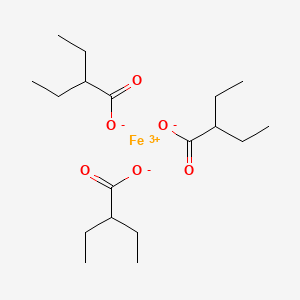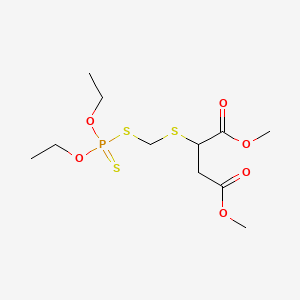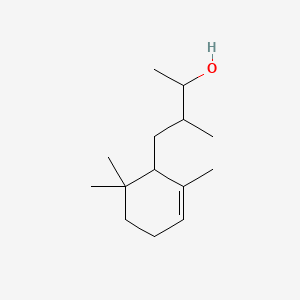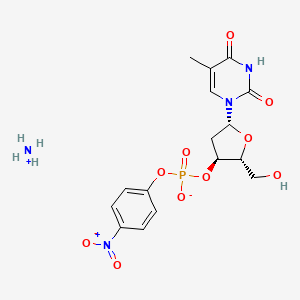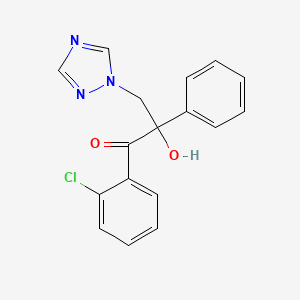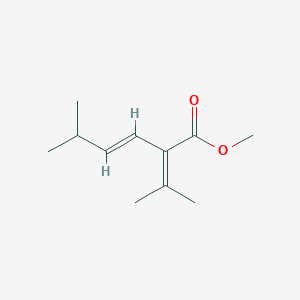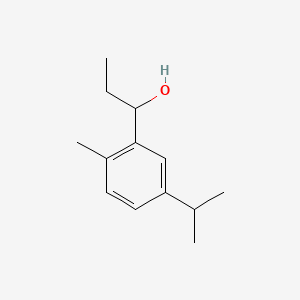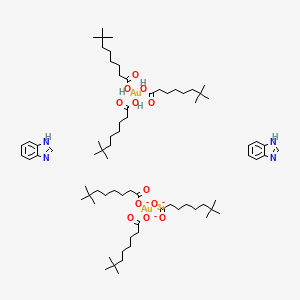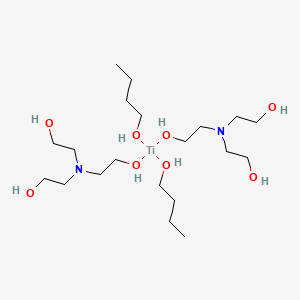
Dibutoxybis((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBUTANOLATOBIS(2,2’,2’'-NITRILOTRIETHANOLATO)TITANIUM(IV) typically involves the reaction of titanium tetrachloride with butanol and nitrilotriethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme can be represented as follows:
TiCl4+2C4H9OH+2N(CH2CH2OH)3→Ti(OCH2CH2OH)2(C4H9O)2+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
DIBUTANOLATOBIS(2,2’,2’'-NITRILOTRIETHANOLATO)TITANIUM(IV) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands .
Scientific Research Applications
DIBUTANOLATOBIS(2,2’,2’'-NITRILOTRIETHANOLATO)TITANIUM(IV) has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its anticancer properties and as a component in medical implants.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for other titanium compounds
Mechanism of Action
The mechanism by which DIBUTANOLATOBIS(2,2’,2’'-NITRILOTRIETHANOLATO)TITANIUM(IV) exerts its effects involves the interaction of its titanium center with various molecular targets. The nitrilotriethanolato ligands facilitate the coordination of the compound with other molecules, enhancing its reactivity and stability. The pathways involved in its action are complex and depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- DIBUTOXYTITANIUM(IV)
- TRIETHANOLAMINATOTITANIUM(IV)
- TITANIUM(IV) ISOPROPOXIDE
Uniqueness
DIBUTANOLATOBIS(2,2’,2’'-NITRILOTRIETHANOLATO)TITANIUM(IV) is unique due to its specific combination of butanolato and nitrilotriethanolato ligands, which provide a balance of stability and reactivity not found in other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and stability .
Properties
CAS No. |
80778-56-9 |
|---|---|
Molecular Formula |
C20H50N2O8Ti |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;butan-1-ol;titanium |
InChI |
InChI=1S/2C6H15NO3.2C4H10O.Ti/c2*8-4-1-7(2-5-9)3-6-10;2*1-2-3-4-5;/h2*8-10H,1-6H2;2*5H,2-4H2,1H3; |
InChI Key |
JKPLCZGPLHCWQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCCCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



